(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzylidene group, and a phenylamino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzylidene group and the phenylamino group. Common reagents used in these reactions include thioamides, aldehydes, and halogenated anilines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted derivatives with modified functional groups.
Scientific Research Applications
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- trans-Cyclodecene
- Phosphoric acid 2-F-Ph ester Ph ester, compound with bis-(2-chloro-ethyl)-amine
Uniqueness
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and chloro substituents enhance its stability and potential for diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H14ClF3N2O3S |
---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14ClF3N2O3S/c1-27-12-5-3-10(15(9-12)28-2)7-16-17(26)25-18(29-16)24-14-6-4-11(20)8-13(14)19(21,22)23/h3-9H,1-2H3,(H,24,25,26)/b16-7- |
InChI Key |
GRGJAQWAZGWUTR-APSNUPSMSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.